5-Nitroisophthaloyl chloride
Overview
Description
5-Nitroisophthaloyl chloride: is an organic compound with the molecular formula C8H3Cl2NO4 . It is a derivative of isophthalic acid, where two chlorine atoms replace the carboxyl groups, and a nitro group is attached to the benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of polymers and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Nitroisophthaloyl chloride is typically synthesized from 5-nitroisophthalic acid. The process involves the reaction of 5-nitroisophthalic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the mixture is heated to facilitate the conversion. The reaction can be represented as follows:
C8H5NO6 (5-nitroisophthalic acid) + 2 SOCl2 → C8H3Cl2NO4 (5-nitroisophthaloyl chloride) + 2 SO2 + 2 HCl
The reaction is usually performed in an inert solvent such as dichloromethane, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 5-Nitroisophthaloyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-nitroisophthalic acid and hydrochloric acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions.
Reduction Reactions: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products:
Substitution Reactions: Amides, esters, and thioesters.
Reduction Reactions: 5-Amino-1,3-benzenedicarbonyl chloride.
Hydrolysis: 5-Nitroisophthalic acid.
Scientific Research Applications
Chemistry: 5-Nitroisophthaloyl chloride is used as a building block in the synthesis of various organic compounds, including polymers and dyes. It is also employed in the preparation of functionalized materials for chemical sensors and catalysts.
Biology and Medicine: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors and antimicrobial agents. The compound’s ability to form stable complexes with biomolecules makes it useful in drug design and development.
Industry: The compound is used in the production of high-performance polymers, such as aramids, which are employed in the manufacture of heat-resistant and strong materials like Kevlar®. It is also used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-nitroisophthaloyl chloride primarily involves its reactivity towards nucleophiles. The electrophilic carbon atoms in the carbonyl chloride groups are susceptible to nucleophilic attack, leading to the formation of various substituted products. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Isophthaloyl chloride: Lacks the nitro group, making it less reactive in certain substitution reactions.
Terephthaloyl chloride: Similar structure but with the functional groups in the para position, leading to different reactivity and applications.
Phthaloyl chloride: Contains the functional groups in the ortho position, resulting in distinct chemical properties and uses.
Uniqueness: 5-Nitroisophthaloyl chloride’s unique combination of nitro and carbonyl chloride groups imparts distinct reactivity, making it valuable in specific synthetic applications. Its ability to undergo diverse chemical reactions and form stable complexes with various nucleophiles sets it apart from other phthaloyl chlorides.
Properties
IUPAC Name |
5-nitrobenzene-1,3-dicarbonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO4/c9-7(12)4-1-5(8(10)13)3-6(2-4)11(14)15/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIVUAREQFICPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)Cl)[N+](=O)[O-])C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158680 | |
Record name | 5-Nitroisophthaloyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90158680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13438-30-7 | |
Record name | 5-Nitro-1,3-benzenedicarbonyl dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13438-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitroisophthaloyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013438307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Nitroisophthaloyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90158680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitroisophthaloyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.236 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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